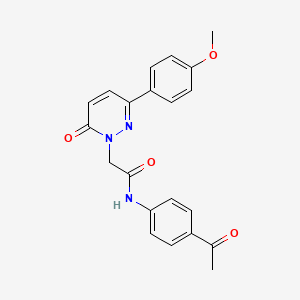

N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

This compound is a pyridazinone-acetamide hybrid featuring a 4-acetylphenyl group on the acetamide moiety and a 4-methoxyphenyl substituent at the 3-position of the pyridazinone ring. The acetyl group at the para-position of the phenyl ring may enhance metabolic stability and binding affinity, while the 4-methoxyphenyl substituent could influence electron distribution and hydrophobic interactions .

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-14(25)15-3-7-17(8-4-15)22-20(26)13-24-21(27)12-11-19(23-24)16-5-9-18(28-2)10-6-16/h3-12H,13H2,1-2H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASZLAKEFXPGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the reaction of hydrazine with a suitable diketone under reflux conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide.

Acetylation: The acetylphenyl group is introduced through an acetylation reaction using acetic anhydride in the presence of a catalyst such as pyridine.

Final Coupling: The final step involves coupling the acetylphenyl and methoxyphenyl-substituted pyridazinone intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- The target compound shares a 4-methoxyphenyl-pyridazinone core with N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (from ), but differs in the sulfonyl-quinazoline vs. acetylphenyl-acetamide side chain.

- Higher yields (~79–86%) are achieved when using activated intermediates (e.g., chloroacetamides) compared to multi-step cyclocondensation reactions .

Pharmacological Activities

Table 2: Reported Pharmacological Activities of Analogues

Key Observations :

- The 4-methoxyphenyl group in correlates with potent anticancer activity (IC₅₀ < 10 µM against MCF-7 and PC-3), suggesting that the target compound’s 4-methoxyphenyl-pyridazinone core may confer similar properties.

- Pyridazinone derivatives with piperazine or sulfonyl groups (e.g., ) show enhanced selectivity for enzymatic targets compared to simpler analogs.

Structure-Activity Relationships (SAR)

- Pyridazinone Core: The 6-oxo group is critical for hydrogen bonding with biological targets, as seen in COX-2 inhibitors .

- 4-Methoxyphenyl Substituent : Enhances lipophilicity and π-π stacking, improving membrane permeability and target binding .

- Acetamide Side Chain : The acetyl group at the para-position may reduce metabolic degradation compared to methyl or halogen substituents .

Biological Activity

N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound belonging to the class of pyridazinone derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial effects. This article delves into its biological activity, synthesizing available research findings and case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to significant biochemical cascades. For instance, it could bind to proteins involved in cell proliferation or inflammation, potentially altering their function and impacting cellular processes.

1. Anticancer Activity

Research has indicated that N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits notable anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

In a study utilizing the MTT assay, the compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 Value (µM) |

|---|---|

| U-87 | 15.5 |

| MDA-MB-231 | 25.0 |

2. Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using the DPPH radical scavenging method. Results indicated that it possesses significant antioxidant properties, comparable to well-known antioxidants like ascorbic acid. The mechanism involves the donation of hydrogen atoms or electrons to neutralize free radicals, thus preventing oxidative stress .

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| N-(4-acetylphenyl)... | 78.5 |

| Ascorbic Acid | 75.0 |

3. Antimicrobial Activity

Preliminary studies suggest that N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide may exhibit antimicrobial properties against a range of pathogens. The exact mechanisms remain under investigation, but it is believed that the compound disrupts bacterial cell wall synthesis or inhibits essential metabolic pathways.

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers synthesized several derivatives of pyridazinone compounds similar to N-(4-acetylphenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide and evaluated their anticancer efficacy against various tumor cell lines. The study concluded that modifications in substituents significantly influenced the anticancer activity, with certain derivatives exhibiting IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Case Study 2: Antioxidant Potential

Another study focused on the antioxidant activity of various derivatives derived from pyridazinone structures, including our compound of interest. The DPPH assay demonstrated that certain structural modifications enhanced antioxidant capacity by up to 40% compared to baseline values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.